Reparixin
描述
Reparixin is an orally bioavailable compound that has been explored for potential to disrupt IL-8/CXCR1/2 signalling in cancer and transplant indications . It is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 activation . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .
Molecular Structure Analysis
Reparixin belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring . The molecular formula of Reparixin is C14H21NO3S .
科学研究应用
Treatment of Severe COVID-19 Pneumonia
Scientific Field
Infectious Diseases Summary of Application: Reparixin has been investigated as a potential treatment for severe COVID-19 pneumonia due to its ability to inhibit the IL-8 pathway, which is involved in the inflammatory response to the virus . Methods of Application:
- Outcomes: No statistically significant differences in primary endpoints, but trends suggested reparixin may limit disease progression .
Myelofibrosis Development Alteration
Scientific Field
Oncology Summary of Application: Reparixin has shown potential in altering the development of myelofibrosis in preclinical models by targeting the CXCR1/CXCR2 receptors . Methods of Application:
- Findings: Treatment with reparixin resulted in reductions in bone marrow and splenic fibrosis, with fibrosis levels inversely correlated with plasma levels of Reparixin .
Survival Improvement in Critically Ill and Transplant Patients
Scientific Field
Critical Care Medicine Summary of Application: Reparixin has been evaluated for its efficacy in improving survival rates among critically ill and transplant patients . Methods of Application:
- Outcomes: Reparixin group had a significantly lower all-cause mortality rate compared to the control group without increasing the risk of infection .
Prevention of Primary Graft Dysfunction
Scientific Field
Transplantation Medicine Summary of Application: Reparixin was investigated for its role in preventing primary graft dysfunction in a clinical trial setting . Methods of Application:
- Outcomes: Although reparixin was well tolerated, it did not show a statistically significant effect on preventing primary graft dysfunction .
Inhibition of IL-8 Receptors in Severe COVID-19 Pneumonia
Scientific Field
Pulmonology Summary of Application: Reparixin, as an inhibitor of IL-8 receptors, was studied as an add-on therapy to standard care for severe COVID-19 pneumonia . Methods of Application:
- Outcomes: The study aimed to assess the efficacy and safety of reparixin but did not meet the primary efficacy endpoints .
Anti-Inflammatory Effects in Various Critical Settings
Scientific Field
Immunology Summary of Application: Reparixin’s anti-inflammatory properties have been tested in different critical settings due to its role as a non-competitive allosteric inhibitor of the CXCL8 (IL-8) receptors . Methods of Application:
- Outcomes: The studies explored the effect of reparixin on survival and other clinical outcomes in patients at high risk .
Modulation of Neutrophil Infiltration in COVID-19
Scientific Field
Immunology Summary of Application: Reparixin has been studied for its ability to modulate neutrophil infiltration in severe COVID-19 pneumonia, potentially reducing disease progression . Methods of Application:
- Outcomes: The trial did not meet the primary efficacy endpoints, but reparixin showed a trend toward limiting disease progression .
Impact on Hypoxemic Respiratory Failure in COVID-19
Scientific Field
Pulmonology Summary of Application: Reparixin was evaluated for its impact on preventing hypoxemic respiratory failure in patients with COVID-19 pneumonia . Methods of Application:
- Outcomes: Reparixin was found to be safe and tolerable, and it may offer an additional advantage in preventing disease deterioration leading to ICU admission .
Role in Myelofibrosis Development
Scientific Field
Hematology Summary of Application: The CXCR1/CXCR2 inhibitor Reparixin has been shown to alter the development of myelofibrosis in preclinical models . Methods of Application:
Efficacy in Severe COVID-19 Pneumonia
Scientific Field
Infectious Diseases Summary of Application: Reparixin’s efficacy as an add-on therapy to standard care for severe COVID-19 pneumonia was assessed . Methods of Application:
- Outcomes: The study aimed to assess the efficacy and safety of reparixin but did not meet the primary efficacy endpoints .
Survival in Patients at High Risk
Scientific Field
Critical Care Medicine Summary of Application: The effect of reparixin on survival in patients at high risk was explored, focusing on its anti-inflammatory properties . Methods of Application:
- Outcomes: The studies explored the effect of reparixin on survival and other clinical outcomes in patients at high risk .
Prevention of Disease Deterioration in COVID-19
Scientific Field
Infectious Diseases Summary of Application: Reparixin was investigated for its potential to prevent disease deterioration in patients with severe COVID-19 pneumonia . Methods of Application:
安全和危害
Reparixin has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . Fewer patients experienced adverse events with reparixin than placebo (45.6% versus 54.5%), most mild or moderate intensity and not related to study treatment .
未来方向
Reparixin showed a trend toward limiting disease progression as an add-on therapy in COVID-19 severe pneumonia and was well tolerated . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .
属性
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046509 | |
Record name | Reparixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reparixin | |
CAS RN |
266359-83-5 | |
Record name | Repertaxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reparixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reparixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reparixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。